molecular formula C19H16ClN3O3S B2470007 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921839-53-4

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2470007
CAS RN: 921839-53-4
M. Wt: 401.87
InChI Key: AHKMFJBOFAQKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as compound X, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been investigated extensively.

Scientific Research Applications

Metabolic Pathways and Excretion

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) is a potent inhibitor of the Hedgehog signaling pathway, widely studied for its metabolism and excretion in rats and dogs. The study by (Qin Yue et al., 2011) found that GDC-0449 undergoes extensive metabolism with major pathways including oxidation followed by phase II glucuronidation or sulfation. It also highlighted an uncommon metabolic pathway involving pyridine ring opening.

Cardiotonic Effects

Research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which are structurally similar to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, showed clear cardiotonic effects in certain compounds. This study by (Teng Wang et al., 2008) helps to understand the structure-activity relationships of these compounds in cardiotonic applications.

Synthesis and Crystal Structure

The synthesis and crystal structure of a compound closely related to this compound was detailed by (Wei Li et al., 2008). They synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide and analyzed its crystal structure, providing insights into the structural aspects of such compounds.

Preclinical Pharmacokinetics

The preclinical pharmacokinetics of GDC-0449 were explored by (H. Wong et al., 2009), emphasizing its role as an orally bioavailable Hedgehog signaling pathway inhibitor. This research is crucial for understanding the absorption, distribution, metabolism, and excretion characteristics of the compound in different animal models.

Inhibitory Effects in Corrosion

The inhibitory effects of pyridazine derivatives, closely related to this compound, on the electrochemical dissolution of mild steel were studied by (Motsie E. Mashuga et al., 2017). This research is significant in understanding the corrosion protection potential of such compounds.

Investigation of Oral Absorption

The study by (H. Wong et al., 2010) focused on the factors determining the oral absorption of GDC-0449, providing valuable insights into the pharmacokinetics and biopharmaceutical aspects of the compound.

properties

IUPAC Name

2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMFJBOFAQKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.